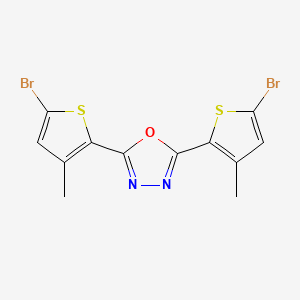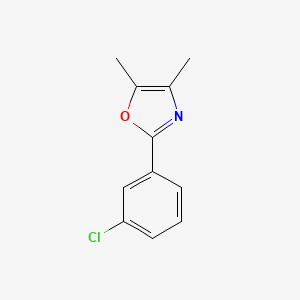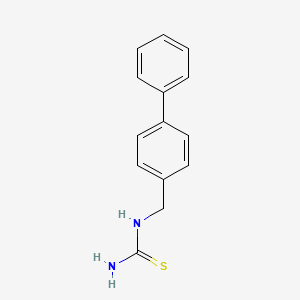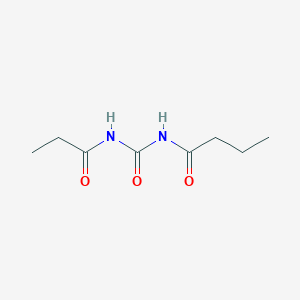
1-(2-Fluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole is a compound of significant interest in the field of organic chemistry. This compound features a triazole ring substituted with a fluorophenyl group, a methyl group, and a tributylstannyl group. The presence of these substituents imparts unique chemical properties and reactivity to the molecule, making it valuable for various applications in scientific research and industry.
準備方法
The synthesis of 1-(2-Fluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine-substituted benzene derivative reacts with a suitable nucleophile.
Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide or a similar methylating agent.
Tributylstannylation: The tributylstannyl group can be introduced through a Stille coupling reaction, where a stannylated reagent reacts with an organohalide in the presence of a palladium catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
1-(2-Fluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The tributylstannyl group can be substituted with other functional groups through reactions such as the Stille coupling, where the stannyl group is replaced by an aryl or vinyl group.
Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base, leading to the cleavage of the stannyl group and formation of the corresponding triazole derivative.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for hydrolysis, and various oxidizing and reducing agents for redox reactions.
科学的研究の応用
1-(2-Fluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate enzyme activity and protein interactions due to its unique chemical properties.
Medicine: The compound is explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 1-(2-Fluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
1-(2-Fluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1-(2-Fluorophenyl)-5-methyl-4-(trimethylsilyl)-1H-1,2,3-triazole: This compound features a trimethylsilyl group instead of a tributylstannyl group, resulting in different reactivity and applications.
1-(2-Fluorophenyl)-5-methyl-4-(phenyl)-1H-1,2,3-triazole:
1-(2-Fluorophenyl)-5-methyl-4-(methyl)-1H-1,2,3-triazole: The presence of a methyl group instead of a stannyl group affects the compound’s stability and reactivity.
The uniqueness of this compound lies in its combination of substituents, which imparts distinct chemical properties and makes it suitable for specific applications in research and industry.
特性
CAS番号 |
864866-14-8 |
|---|---|
分子式 |
C21H34FN3Sn |
分子量 |
466.2 g/mol |
IUPAC名 |
tributyl-[1-(2-fluorophenyl)-5-methyltriazol-4-yl]stannane |
InChI |
InChI=1S/C9H7FN3.3C4H9.Sn/c1-7-6-11-12-13(7)9-5-3-2-4-8(9)10;3*1-3-4-2;/h2-5H,1H3;3*1,3-4H2,2H3; |
InChIキー |
CHJMXZCRTDDHNS-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(N(N=N1)C2=CC=CC=C2F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methoxy-5-[(4-methoxyphenyl)methyl]phenol](/img/structure/B14199219.png)


![N-[3-(4-chlorophenoxy)pyridin-4-yl]ethanesulfonamide](/img/structure/B14199231.png)
![2-[(2S)-2-Methyl-2,3,6,7-tetrahydro-1H-azepin-2-yl]phenol](/img/structure/B14199240.png)


![4-Butyl-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14199273.png)
![4,4,4-Trifluoro-N-[(1R)-2-hydroxy-1-phenylethyl]but-2-enamide](/img/structure/B14199285.png)
![S-[1-(2,2-Dimethylpropanethioyl)azetidin-3-yl] ethanethioate](/img/structure/B14199289.png)


![{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(4,1-phenylene)methyleneoxy]}tris[tert-butyl(dimethyl)silane]](/img/structure/B14199297.png)
![(1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl (R)-{(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}sulfuramidoite](/img/structure/B14199308.png)
